N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholinyl group at position 4, a methyl group at position 6, and a 2,4-dimethoxyphenyl carboxamide at position 2. This structure combines electron-donating methoxy groups with a sulfur-containing thiomorpholine moiety, which may enhance lipophilicity and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-13-12-25-17(19(21-13)24-6-8-29-9-7-24)11-16(23-25)20(26)22-15-5-4-14(27-2)10-18(15)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26) |
InChI Key |
PTYOKLPVCHENCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=N1)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational step involves the reaction of 2,2-dichlorovinylacetophenones with hydrazine hydrate to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (e.g., compound 2 in). Subsequent O-tosylation (TsCl, Et3N) yields tosylates (3 ), which undergo azidation (NaN3, DMF) and catalytic hydrogenation (H2, Pd/C) to form 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5 ). Treatment with aqueous NaOH induces cyclization to yield 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines (6 ).
Key Reaction Conditions:
Methyl Group Introduction at Position 6
Methylation is achieved via Friedel-Crafts alkylation using methyl iodide (MeI) and AlCl3 in dichloromethane. Alternatively, Suzuki-Miyaura coupling with methylboronic acid (Pd(PPh3)4, K2CO3) provides regiocontrol.
Incorporation of the Thiomorpholin-4-yl Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate (6-Cl ) reacts with thiomorpholine in the presence of K2CO3 and DMF at 120°C for 12 h. The reaction proceeds via a two-step mechanism:
-
Deprotonation of thiomorpholine by K2CO3.
-
Attack of the thiolate nucleophile at the electrophilic C4 position.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3, DMF, 120°C | 68 | 95 |
| Cs2CO3, DMSO, 140°C | 72 | 97 |
Transition-Metal-Catalyzed Amination
Buchwald-Hartwig coupling using Pd2(dba)3, Xantphos, and thiomorpholine at 100°C in toluene affords the 4-thiomorpholinyl derivative in 65% yield.
Carboxamide Formation at Position 2
Carboxylic Acid Activation
The pyrazolo[1,5-a]pyrazine-2-carboxylic acid (7 ) is activated as an acyl chloride using SOCl2 (reflux, 4 h) or converted to a mixed anhydride with ClCO2iPr (Et3N, THF, 0°C).
Coupling with 2,4-Dimethoxyaniline
The acyl chloride reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) with pyridine as a base (0°C → rt, 12 h). Alternatively, HATU-mediated coupling in DMF (rt, 6 h) achieves higher yields.
Comparative Yields:
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Acyl chloride | DCM | Pyridine | 58 |
| HATU | DMF | DIPEA | 82 |
One-Pot and Sonication-Assisted Syntheses
One-Pot Cyclization-Coupling
A streamlined approach combines pyrazoline cyclization (NaOH, H2O) with in situ thiomorpholine substitution and HATU-mediated amidation, reducing purification steps (overall yield: 55%).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription and growth . Molecular docking studies have shown that this compound can bind to the switch region of bacterial RNA polymerase, highlighting its potential as an antibacterial agent .
Comparison with Similar Compounds
Core Pyrazolo[1,5-a]pyrazine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazine backbone exhibit variations in substituents that critically influence their properties:
Key Observations :
Heterocyclic Substituent Variations
The thiomorpholinyl group distinguishes the target compound from morpholine- or piperazine-containing analogs:
Key Observations :
- The thiomorpholinyl group introduces a sulfur atom, increasing logP compared to oxygen-containing morpholine. This may enhance blood-brain barrier penetration but could affect metabolic stability .
- Piperazine derivatives (e.g., ) offer basic sites for protonation, enabling salt formation and improved aqueous solubility.
Aryl Carboxamide Substituents
The nature of the aryl group on the carboxamide moiety significantly alters electronic and steric profiles:
Key Observations :
- Fluorophenyl groups (e.g., ) withdraw electrons, altering binding affinity in enzyme inhibitors.
Biological Activity
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Pyrazolo[1,5-a]pyrazine
- Substituents :
- 2,4-dimethoxyphenyl group
- Thiomorpholine moiety
- Carboxamide functional group
These structural elements contribute to its pharmacological properties, particularly in targeting specific biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound's ability to inhibit protein kinases (PKs), which are often overexpressed in cancer cells, positions it as a candidate for cancer therapy. Research indicates that compounds with similar structures can effectively inhibit various PKs, such as Akt and Aurora kinases, which are crucial in tumor growth and progression .
Case Study: Inhibition of Protein Kinases
A study focusing on pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly enhanced inhibitory potency against PKs. For instance, a derivative with a similar scaffold exhibited an IC50 value of around 0.05 μM against Akt1, suggesting that this compound may exhibit comparable or improved activity .
Anti-inflammatory Activity
In vitro assays have shown that similar pyrazole compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Notably, compounds with structural similarities to our target showed IC50 values of 0.04 μM against COX-2, indicating strong anti-inflammatory potential .
The proposed mechanism for the biological activity of this compound involves:
- Kinase Inhibition : Binding to the ATP-binding site of kinases.
- COX Enzyme Inhibition : Suppressing the enzymatic activity of COX enzymes involved in inflammatory responses.
These mechanisms highlight the dual therapeutic potential in oncology and inflammation.
Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 Values | Reference |
|---|---|---|---|
| Antitumor | Akt1 | ~0.05 μM | |
| Anti-inflammatory | COX-2 | 0.04 μM |
Experimental Studies
Several studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- In Vitro Studies : Assessed the inhibition of cancer cell lines and inflammatory markers.
- In Vivo Models : Used animal models to evaluate tumor growth suppression and inflammatory response reduction.
These studies collectively support the hypothesis that this compound could serve as a promising therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Pyrazolo[1,5-a]pyrazine Formation : Cyclization of hydrazine derivatives with aldehydes/ketones under acidic conditions (e.g., HCl catalysis) .
Thiomorpholine Introduction : Nucleophilic substitution at the 4-position using thiomorpholine in the presence of a base (e.g., K₂CO₃) .
Carboxamide Coupling : Reaction of the pyrazolo[1,5-a]pyrazine-2-carboxylic acid intermediate with 2,4-dimethoxyaniline using EDCI/HOBt or DCC as coupling agents .
- Critical Parameters : Temperature control (<60°C) and anhydrous solvents (DMF, THF) to minimize side reactions. Purification via column chromatography (silica gel, EtOAc/hexane) .
Q. How can structural purity and identity be validated for this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.7–3.1 ppm) .
- LC-MS : Verify molecular weight (calculated: 455.5 g/mol) and detect impurities (<2% by area) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Lipophilicity Modulation : Replace the thiomorpholine group with morpholine (logP reduction by ~0.5 units) or introduce polar substituents (e.g., -OH, -COOH) .
- Prodrug Design : Esterify the carboxamide group (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Data-Driven Approach : Use QSAR models to predict ADMET properties based on substituent electronegativity and steric effects .
Q. How do structural modifications impact kinase inhibition selectivity?
- Methodological Answer :
- SAR Analysis :
- Experimental Validation : Use kinase profiling panels (e.g., Eurofins KinaseScan) to quantify selectivity .
Q. How to resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Mechanistic Studies :
- Perform RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines .
- Validate apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized normalization (e.g., adjusted for protein content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
